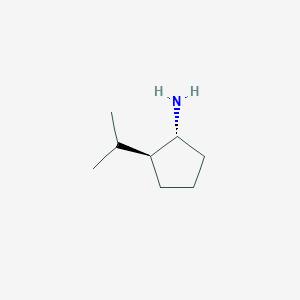

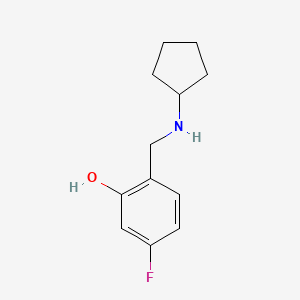

(1R,2S)-2-propan-2-ylcyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

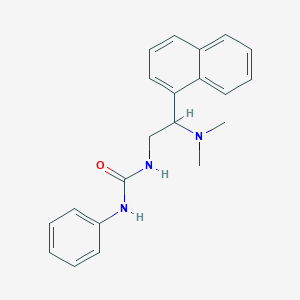

(1R,2S)-2-propan-2-ylcyclopentan-1-amine, also known as (1R,2S)-pseudoephedrine, is a chiral compound that belongs to the class of phenethylamine derivatives. It is a stereoisomer of ephedrine and is commonly used as a decongestant, bronchodilator, and stimulant. However,

Applications De Recherche Scientifique

X-ray Structures and Computational Studies

J. Nycz et al. (2011) characterized cathinones, including (1R,2S)-2-propan-2-ylcyclopentan-1-amine, through FTIR, UV-Vis, multinuclear NMR spectroscopy, and X-ray diffraction. The study explored the molecular structure and electronic properties, contributing to our understanding of such compounds' physical and chemical properties (Nycz et al., 2011).

Novel Routes to Pyrroles

M. Friedrich et al. (2002) discovered a new synthetic route to 1,2,4-trisubstituted pyrroles using primary amines, which might include derivatives of (1R,2S)-2-propan-2-ylcyclopentan-1-amine. This work broadens the scope of organic synthesis, offering a novel approach to constructing complex organic frameworks (Friedrich et al., 2002).

Inhibition of Carbon Steel Corrosion

G. Gao et al. (2007) synthesized tertiary amines, including (1R,2S)-2-propan-2-ylcyclopentan-1-amine, to study their performance in inhibiting carbon steel corrosion. This research has implications for industrial applications, offering insights into corrosion protection methods (Gao et al., 2007).

Pharmacological Characterization

S. Grimwood et al. (2011) explored the κ-opioid receptor (KOR) antagonist properties of related compounds, contributing to our understanding of potential treatments for depression and addiction disorders. This research underscores the therapeutic potential of structurally related amines (Grimwood et al., 2011).

Identification and Derivatization of Cathinones

J. Nycz et al. (2016) identified and characterized novel cathinones, shedding light on analytical techniques for forensic science. The study demonstrates the importance of structural analysis in identifying psychoactive substances (Nycz et al., 2016).

Synthesis of Biobased Amines

V. Froidevaux et al. (2016) reviewed the synthesis of biobased amines, including a focus on renewable resources for amine production. This research highlights the importance of sustainable chemistry and the potential for (1R,2S)-2-propan-2-ylcyclopentan-1-amine derivatives in creating eco-friendly materials (Froidevaux et al., 2016).

Propriétés

IUPAC Name |

(1R,2S)-2-propan-2-ylcyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHKOEGVVYRQIF-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCC[C@H]1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-propan-2-ylcyclopentan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

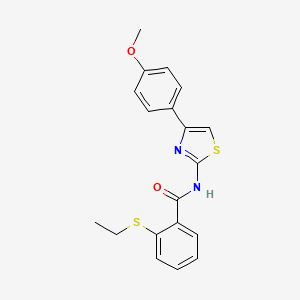

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2584059.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2584062.png)

![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)

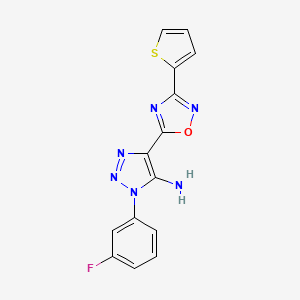

![6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2584072.png)